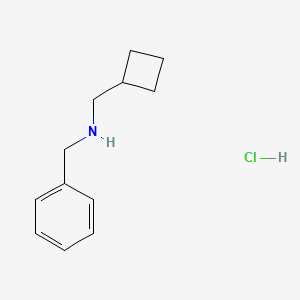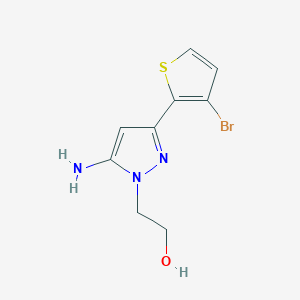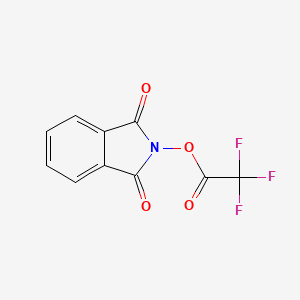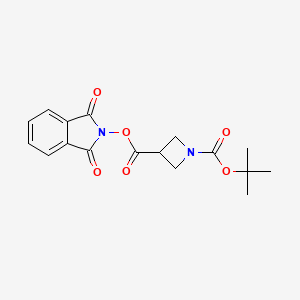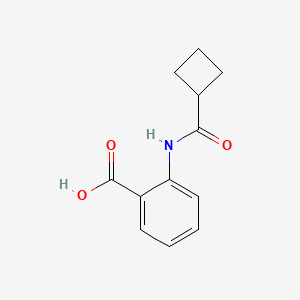
2-Cyclobutaneamidobenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutaneamidobenzoicacid is an organic compound featuring a cyclobutane ring attached to an amide group and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutaneamidobenzoicacid typically involves the [2+2] cycloaddition reaction, which is the primary method for synthesizing cyclobutane-containing compounds . This reaction can be carried out under various conditions, including photochemical and thermal methods. The choice of reagents and conditions depends on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized conditions to maximize yield and minimize by-products. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-Cyclobutaneamidobenzoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or benzoic acid derivatives.
Reduction: Formation of cyclobutylamine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
2-Cyclobutaneamidobenzoicacid has several applications in scientific research:
作用機序
The mechanism of action of 2-Cyclobutaneamidobenzoicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
類似化合物との比較
Similar Compounds
Cyclobutane-containing compounds: These include cyclobutanol and cyclobutanone derivatives, which share the cyclobutane ring structure.
Benzoic acid derivatives: Compounds like salicylic acid and para-aminobenzoic acid, which have similar aromatic structures.
Uniqueness
2-Cyclobutaneamidobenzoicacid is unique due to the combination of the cyclobutane ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2-(cyclobutanecarbonylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c14-11(8-4-3-5-8)13-10-7-2-1-6-9(10)12(15)16/h1-2,6-8H,3-5H2,(H,13,14)(H,15,16) |
InChIキー |
NTVQFEHLDRQCCQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)
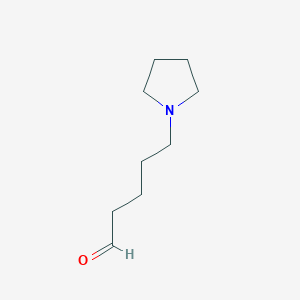
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)

![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
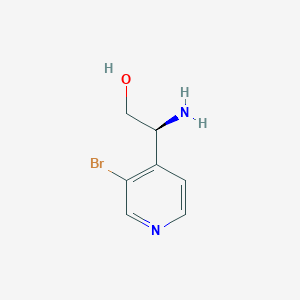
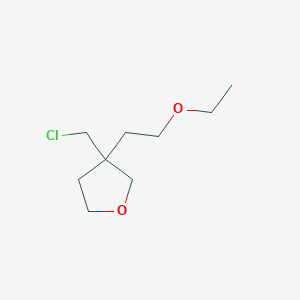


![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
